molecular formula C15H24N2O3S B2988228 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2309750-51-2

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2988228
CAS No.: 2309750-51-2
M. Wt: 312.43
InChI Key: VHHKFICDFVHWCQ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.2.1]octane (nortropane) scaffold with stereochemical specificity at positions 1R and 5S. The 3-methylene group introduces rigidity, while the 8-azabicyclo moiety is linked via a methanone bridge to a 1-(methylsulfonyl)piperidin-4-yl group.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-11-9-13-3-4-14(10-11)17(13)15(18)12-5-7-16(8-6-12)21(2,19)20/h12-14H,1,3-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKFICDFVHWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Molecular Formula C15H22N2O2S\text{Molecular Formula C}_{15}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and enzyme inhibition.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this structure can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. The bicyclic structure is known to enhance binding affinity to muscarinic receptors, which are crucial for cognitive functions.

Table 1: Summary of Neuropharmacological Activities

Activity TypeMechanism of ActionReference
Cholinergic ActivityMuscarinic receptor agonism
Dopaminergic ActivityDopamine receptor modulation
Cognitive EnhancementImprovement in memory and learning behaviors

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive Inhibition0.25
ButyrylcholinesteraseMixed Inhibition0.30

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving rodent models, administration of the compound led to significant improvements in memory retention during maze tests. The results suggested enhanced cholinergic activity correlating with improved cognitive performance.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties against oxidative stress in neuronal cell lines. The compound demonstrated a capacity to reduce cell death and promote survival under stress conditions, indicating potential therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight Key Features
Target Compound 8-azabicyclo[3.2.1]octane (1R,5S) 3-methylene; 1-(methylsulfonyl)piperidin-4-yl methanone ~352.4 g/mol Rigid bicyclic core; sulfonamide-linked piperidine; high stereospecificity
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone 8-azabicyclo[3.2.1]octane 3-methylene; pyridin-4-yl methanone ~268.3 g/mol Aromatic pyridine substituent; lacks sulfonyl group
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octane 3-ketone; 2-fluoro-4-nitrophenyl 264.25 g/mol Nitroaromatic substituent; ketone at C3; chair/envelope ring conformations
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate 8-azabicyclo[3.2.1]octane 3-ester (2-hydroxy-3-phenylpropanoate); 8-methyl ~317.4 g/mol Ester linkage; phenyl group; potential hydrolytic instability
(1R,5S)-8-benzyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 3-methylsulfonyl; 8-benzyl 279.4 g/mol Benzyl substituent; sulfonyl group directly on bicyclic core

Functional Group and Pharmacokinetic Implications

  • Methylsulfonyl vs. Pyridinyl/Phenyl Groups : The target compound’s methylsulfonyl-piperidine group improves solubility and metabolic stability compared to pyridinyl () or phenyl esters (), which may undergo faster enzymatic hydrolysis .
  • Rigidity and Conformation : The 3-methylene group in the target compound restricts conformational flexibility relative to the ketone at C3 in ’s nitroaromatic derivative. The latter’s chair/envelope ring conformations (observed via X-ray) suggest distinct binding modes .
  • Stereochemical Impact : The (1R,5S) configuration in the target compound contrasts with racemic mixtures (e.g., 1R,5S in ), which may exhibit reduced selectivity in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?

  • Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been employed for structurally related 8-azabicyclo[3.2.1]octane derivatives, achieving high diastereocontrol (>99%) . For the methylsulfonylpiperidine moiety, coupling reactions with activated intermediates (e.g., acid chlorides or sulfonyl chlorides) under anhydrous conditions (DMF, K₂CO₃) are suggested, followed by recrystallization from ethyl acetate for purification .

Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, fused piperidine-pyrrolidine systems in similar compounds were analyzed using X-ray data, revealing chair/envelope conformations and dihedral angles (e.g., 86.59° between aromatic and piperidine planes) . Complementary techniques like NOESY NMR can validate spatial arrangements of substituents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and full-body chemical-resistant suits to mitigate inhalation/dermal exposure risks. Ensure proper ventilation and avoid drainage contamination, as recommended for structurally similar azabicyclo compounds .

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